molecular formula C23H39ClN2O3 B1680291 2-Decanoylamino-3-morpholino-1-phenylpropanol CAS No. 73257-80-4

2-Decanoylamino-3-morpholino-1-phenylpropanol

Número de catálogo B1680291
Número CAS: 73257-80-4
Peso molecular: 425 g/mol
Clave InChI: HVJHJOYQTSEKPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PDMP is a ceramide analog first prepared in a search for inhibitors of glucosylceramide synthase. PDMP has two adjacent chiral centers (C1 and C2) allowing for the formation of four possible isomers. PDMP contains all four of these stereoisomers. PDMP inhibits glucosylceramide synthase by 90% when used at a concentration of 0.8 μM in MDCK cell homogenates, however, the ability to inhibit glucosylceramide synthase has been found to reside in the D-threo (1R,2R) enantiomer. The D-threo PDMP enantiomer is also responsible for inhibition of β-1,4-galactosyltransferase 6 and prevention of lactosylceramide synthesis, which is a promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. PDMP enhances curcumin-induced inhibition of proliferation, JNK activation, and Akt inhibition, as well as induction of apoptosis in WM-115 melanoma cells in vitro.
RV 538 is also known as DL-PDMP. It is a ceramide analog first prepared in a search for inhibitors of UGCG (glucosylceramide synthase). PDMP closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme. Blocks the outgrowth of neurites and inhibits glycolipid synthesis in cultured NIH/3T3 cells.

Aplicaciones Científicas De Investigación

Application in the Treatment of Atherosclerosis and Cardiac Hypertrophy

Scientific Field

Biomedical Research, Cardiology

Application Summary

The compound, also known as D-PDMP, is a glycosphingolipid synthesis inhibitor. It has potential for treating atherosclerosis and cardiac hypertrophy .

Experimental Procedures

In an experiment, D-PDMP was encapsulated in a biodegradable polymer composed of polyethylene glycol (PEG) and sebacic acid (SA). The PEG-SA was formulated into nanoparticles containing (125)I-labelled PEG to determine the in vivo biodistribution and release kinetics of D-PDMP through gamma scintigraphic imaging, followed by mass spectrometry .

Results

The polymer encapsulation increased the retention time of D-PDMP in treated mice from less than an hour to at least four hours (up to 48 hours or longer). This significant increase in in vivo lifespan provided by polymer encapsulation resulted in an order of magnitude improvement in the efficacy of atherosclerosis and cardiac hypertrophy in apoE-/- mice on a high-fat, high-cholesterol (HFHC) diet .

Application in Cancer Research

Scientific Field

Cancer Research, Oncology

Application Summary

D-PDMP, a member of the PDMP family, is a glucosylceramide synthase inhibitor that has shown potential in sensitizing multidrug-resistant (MDR) cancer cells by promoting ceramide accumulation and enhancing the concentration of anticancer drugs in cells .

Experimental Procedures

The study involved the treatment of Lewis lung carcinoma cells with PDMP, which reduced the lung colonizing capacity of cells in inoculated mice by 70% .

Results

The results showed that PDMP has potential in inhibiting tumor formation and increasing the cytotoxicity of anticancer drugs in tumor cells .

Application in Antimicrobial Research

Scientific Field

Antimicrobial Research

Application Summary

A series of novel (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives have been designed and synthesized by the reaction of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with substituted anilines . These derivatives exhibited significant activity against bacterial and fungal strains .

Experimental Procedures

The synthesized compounds were evaluated for their in vitro antimicrobial activity against various microorganisms .

Results

Some derivatives exhibited significant activity against bacterial and fungal strains .

Application in Metabolism Research

Scientific Field

Metabolism Research

Application Summary

The metabolism mechanism of (S)-N-[1-(3-morpholin-4ylphenyl)ethyl]-3-phenylacrylamide, mediated by CYP3A4 Cytochrome has been investigated .

Experimental Procedures

The study involved density functional QM calculations aided with molecular mechanics/molecular dynamics simulations .

Results

The results showed that the alcohol, accessible with the lowest energy barriers should be the major metabolite for studied substrate and CYP3A4 enzyme .

Propiedades

IUPAC Name

N-(1-morpholin-4-yl-3-phenylbutan-2-yl)decanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O2.ClH/c1-3-4-5-6-7-8-12-15-24(27)25-23(20-26-16-18-28-19-17-26)21(2)22-13-10-9-11-14-22;/h9-11,13-14,21,23H,3-8,12,15-20H2,1-2H3,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHOHWPFEWJKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993992
Record name N-[1-(Morpholin-4-yl)-3-phenylbutan-2-yl]decanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Decanoylamino-3-morpholino-1-phenylpropanol

CAS RN

73257-80-4
Record name RV 538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(Morpholin-4-yl)-3-phenylbutan-2-yl]decanimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Decanoylamino-3-morpholino-1-phenylpropanol
Reactant of Route 2
Reactant of Route 2
2-Decanoylamino-3-morpholino-1-phenylpropanol
Reactant of Route 3
Reactant of Route 3
2-Decanoylamino-3-morpholino-1-phenylpropanol
Reactant of Route 4
2-Decanoylamino-3-morpholino-1-phenylpropanol
Reactant of Route 5
2-Decanoylamino-3-morpholino-1-phenylpropanol
Reactant of Route 6
Reactant of Route 6
2-Decanoylamino-3-morpholino-1-phenylpropanol

Citations

For This Compound
12
Citations
Y Okada, NS Radin, S Hakomori - FEBS letters, 1988 - Elsevier
A culture of BALB/c 3T3 cells grown in the presence of 40 μM of the ceramide analog compound RV538 (2-decanoylamino-3-morpholino-1-phenylpropanol) for several passages …
Number of citations: 45 www.sciencedirect.com
RR Vunnam, NS Radin - Chemistry and Physics of Lipids, 1980 - Elsevier
… The most potent inhibitor was 2-decanoylamino-3-morpholino-1-phenylpropanol. The dehydro version of this compound (2-decanoylamino-3-morpholinopropiophenone) was less …
Number of citations: 212 www.sciencedirect.com
J Inokuchi, M Jimbo, K Momosaki, H Shimeno… - Cancer research, 1990 - AACR
In view of the increasing evidence that glucosphingolipids (GSLs) on tumor cell surfaces play an important role in tumor metastasis, an inhibitor of glucosylceramide synthase, d-threo-1-…
Number of citations: 173 aacrjournals.org
RD Griner, WB Bollag - Journal of Pharmacology and Experimental …, 2000 - ASPET
Inhibitors of sphingolipid metabolism are frequently used to investigate the role of ceramide and other sphingolipids as intracellular signaling molecules. For example, the inhibitor of …
Number of citations: 16 jpet.aspetjournals.org
K Ogura, CC Sweeley - Experimental cell research, 1992 - Elsevier
… An inhibitor of glucosylceramide synthesis, 2-decanoylamino-3-morpholino-1-phenylpropanol changes the phenotype of 3T3 cells and reduces their growth rate [ 181. The third method …
Number of citations: 23 www.sciencedirect.com
S SPIEGEL, NE BUCKLEY - Trends in Glycoscience and …, 1990 - jstage.jst.go.jp
EXOGENOUS GANGLI0SIDES Most of the evidence supporting a role for gangliosides in cellular proliferation and growth is derived from cell culture studies. Insertion of exogenous …
Number of citations: 7 www.jstage.jst.go.jp
S Spiegel - Growth Regulation and Carcinogenesis: Volume 2, 2020 - books.google.com
… , NS, and Hakomori, S., Phenotypic changes in 3T3 cells associated with the change of sphingolipid synthesis by a ceramide analog, 2decanoylamino-3-morpholino-1-phenylpropanol (…
Number of citations: 2 books.google.com
P Kaplan - Research and Reports in Endocrine Disorders, 2014 - Taylor & Francis
… substrate reduction, was suggested in 1972 by Radin (cited by Shayman), Citation5,Citation6 who synthesized a compound, PDMP, (2-decanoylamino-3-morpholino-1-phenylpropanol) …
Number of citations: 1 www.tandfonline.com
I Popa, N Therville, S Carpentier, T Levade, O Cuvillier… - Plos one, 2011 - journals.plos.org
Activation of an acid sphingomyelinase (aSMase) leading to a biosynthesis of GD3 disialoganglioside has been associated with Fas-induced apoptosis of lymphoid cells. The present …
Number of citations: 5 journals.plos.org
HR Mellor, FM Platt, RA Dwek, TD Butters - Biochemical journal, 2003 - portlandpress.com
… (1988) Phenotypic changes in 3T3 cells associated with the change of sphingolipid synthesis by a ceramide analog, 2-decanoylamino-3-morpholino-1-phenylpropanol (compound …
Number of citations: 72 portlandpress.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.